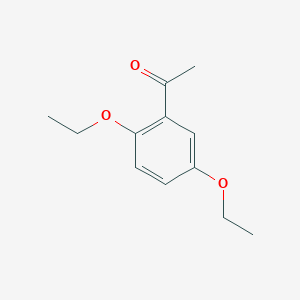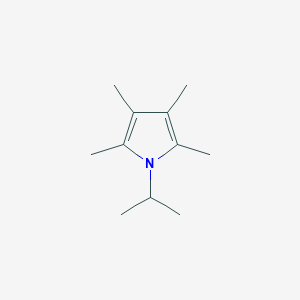![molecular formula C29H41ClO9 B053495 [(3S,8R,9S,10R,13S,14S,17R)-17-acetyl-6-chloro-10,13-dimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate CAS No. 113547-99-2](/img/structure/B53495.png)
[(3S,8R,9S,10R,13S,14S,17R)-17-acetyl-6-chloro-10,13-dimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-O-Glucosylchlormadinol acetate: is a synthetic steroidal compound with the chemical formula C29H41ClO9 and a molecular weight of 569.09 g/mol It is a derivative of chlormadinol, modified with a glucosyl group at the 3-O position and an acetate group at the 17-O position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-O-Glucosylchlormadinol acetate involves multiple steps, starting from the parent compound chlormadinol. The key steps include:
Glucosylation: The introduction of a glucosyl group at the 3-O position of chlormadinol. This step typically involves the use of glucosyl donors and catalysts under controlled conditions.
Acetylation: The introduction of an acetate group at the 17-O position. This step involves the use of acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods: Industrial production of 3-O-Glucosylchlormadinol acetate follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions: 3-O-Glucosylchlormadinol acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The glucosyl and acetate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
科学研究应用
Chemistry: In chemistry, 3-O-Glucosylchlormadinol acetate is used as a model compound for studying steroidal glucosides and their chemical properties. It serves as a reference for developing new synthetic methods and understanding reaction mechanisms.
Biology: In biological research, this compound is studied for its potential effects on cellular processes and metabolic pathways. It is used in experiments to investigate the role of glucosylated steroids in cell signaling and regulation.
Medicine: In medicine, 3-O-Glucosylchlormadinol acetate is explored for its potential therapeutic applications. It is studied for its anti-inflammatory and immunomodulatory properties, making it a candidate for treating various inflammatory and autoimmune disorders.
Industry: In the industrial sector, this compound is used in the development of new pharmaceuticals and agrochemicals. Its unique chemical structure makes it a valuable intermediate in the synthesis of complex molecules.
作用机制
The mechanism of action of 3-O-Glucosylchlormadinol acetate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to glucocorticoid receptors (GRs) in cells. This binding activates the receptor, leading to the regulation of gene expression and modulation of various cellular processes .
Molecular Targets and Pathways:
Glucocorticoid Receptors (GRs): The primary molecular target of 3-O-Glucosylchlormadinol acetate. Activation of GRs leads to anti-inflammatory and immunosuppressive effects.
Gene Expression: The compound influences the expression of genes involved in inflammation, immune response, and metabolism.
Cell Signaling Pathways: It modulates signaling pathways such as the NF-κB pathway, which plays a crucial role in inflammation and immune regulation.
相似化合物的比较
Chlormadinol: The parent compound of 3-O-Glucosylchlormadinol acetate, used as a reference for comparison.
Glucosylated Steroids: Other glucosylated steroids with similar structures and properties.
Acetylated Steroids: Steroids with acetate groups at different positions.
Uniqueness: 3-O-Glucosylchlormadinol acetate is unique due to its specific combination of glucosyl and acetate groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
属性
CAS 编号 |
113547-99-2 |
|---|---|
分子式 |
C29H41ClO9 |
分子量 |
569.1 g/mol |
IUPAC 名称 |
[(3S,8R,9S,10R,13S,14S,17R)-17-acetyl-6-chloro-10,13-dimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C29H41ClO9/c1-14(32)29(39-15(2)33)10-7-19-17-12-21(30)20-11-16(5-8-27(20,3)18(17)6-9-28(19,29)4)37-26-25(36)24(35)23(34)22(13-31)38-26/h11-12,16-19,22-26,31,34-36H,5-10,13H2,1-4H3/t16-,17+,18-,19-,22+,23+,24-,25+,26+,27+,28-,29-/m0/s1 |
InChI 键 |
FYXRJCKQDXHCLY-NGBQXFLDSA-N |
SMILES |
CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(CCC34C)OC5C(C(C(C(O5)CO)O)O)O)Cl)C)OC(=O)C |
手性 SMILES |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=C(C4=C[C@H](CC[C@]34C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)Cl)C)OC(=O)C |
规范 SMILES |
CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(CCC34C)OC5C(C(C(C(O5)CO)O)O)O)Cl)C)OC(=O)C |
同义词 |
3-GCMA 3-O-glucosylchlormadinol acetate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Methyltetrahydropyrazolo[1,2-c][1,3,4]oxadiazin-8(1H)-imine](/img/structure/B53412.png)



![((3aR,4R,6aS)-5-Benzyl-2,2-dimethyltetrahydro-3aH-[1,3]dioxolo[4,5-c]pyrrol-4-yl)methanol](/img/structure/B53420.png)

![(4-methyl-4H-thieno[3,2-b]pyrrol-5-yl)methanol](/img/structure/B53426.png)







